2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenyl)sulfonylacetic acid
Description
Properties
CAS No. |
87298-94-0 |
|---|---|
Molecular Formula |
C14H22ClNO7S |
Molecular Weight |
383.8 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenyl)sulfonylacetic acid |
InChI |
InChI=1S/C8H7ClO4S.C6H15NO3/c9-6-1-3-7(4-2-6)14(12,13)5-8(10)11;8-4-1-7(2-5-9)3-6-10/h1-4H,5H2,(H,10,11);8-10H,1-6H2 |
InChI Key |
JOFJRFDUTKHYFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CC(=O)O)Cl.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenyl)sulfonylacetic acid involves two major components:
- The bis(2-hydroxyethyl)aminoethanol moiety, which is a tertiary amine bearing two hydroxyethyl substituents.
- The 4-chlorophenylsulfonylacetic acid moiety, an aromatic sulfonylacetic acid substituted with a chlorine atom at the para position.
The compound can be viewed as a salt or adduct formed by these two components, or as a conjugate molecule combining both functionalities.
Synthesis of Bis(2-hydroxyethyl)aminoethanol
This moiety is typically prepared by the reaction of ethanolamine with ethylene oxide under controlled conditions:
- A representative procedure involves stirring ethanolamine in aqueous acidic medium (e.g., glacial acetic acid) at low temperatures (e.g., -50 °C) followed by slow addition of ethylene oxide.
- The reaction is controlled to avoid over-alkylation and to yield bis(2-hydroxyethyl)aminoethanol selectively.
- After reaction completion, neutralization with potassium carbonate solution (pH 7.0-7.3) is performed.
- The product is extracted with an organic solvent (e.g., dichloromethane), washed, dried, and concentrated to obtain the bis(2-hydroxyethyl)aminoethanol as a solid or liquid intermediate.
Synthesis of 2-(4-chlorophenyl)sulfonylacetic acid
The sulfonylacetic acid derivative is synthesized via sulfonylation and subsequent oxidation steps:
- Starting from 4-chlorophenylacetic acid , sulfonylation is performed using reagents such as chlorosulfonic acid or sulfonyl chlorides.
- Sulfochlorination can be carried out in the presence of bromide or iodide ions to improve selectivity and reduce by-products such as p-chloroaniline.
- The sulfonyl chloride intermediate is then hydrolyzed or oxidized to the corresponding sulfonylacetic acid.
- Typical solvents include alcoholic solvents (methanol, ethanol, 2-propanol), ethers (diethyl ether, tetrahydrofuran), or acetonitrile, with reaction temperatures ranging from 0 °C to reflux depending on the solvent.
- Acidic conditions are maintained using organic acids (acetic acid, p-toluenesulfonic acid) or inorganic acids (hydrobromic acid).
Coupling of the Two Components
The final compound is formed by combining the bis(2-hydroxyethyl)aminoethanol with 2-(4-chlorophenyl)sulfonylacetic acid:
- The reaction can be performed by mixing equimolar amounts of the amine and acid components in an inert solvent such as ethyl acetate or acetonitrile.
- Mild heating (e.g., 40-80 °C) facilitates salt formation or esterification, depending on conditions.
- The product is isolated by crystallization upon cooling, filtration, and drying.
- Purification may involve washing with water, drying over anhydrous magnesium sulfate, and recrystallization from suitable solvents to achieve high purity (>99%).
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Notes |
|---|---|---|
| 1. Preparation of bis(2-hydroxyethyl)aminoethanol | Ethanolamine + Ethylene oxide, aqueous acetic acid, -50 °C, neutralization with K2CO3 | Controlled addition to avoid over-alkylation; extraction with dichloromethane |
| 2. Synthesis of 2-(4-chlorophenyl)sulfonylacetic acid | 4-chlorophenylacetic acid + chlorosulfonic acid + thionyl chloride, presence of bromide/iodide, 0-60 °C | Sulfochlorination with reduced by-products; hydrolysis to acid |
| 3. Coupling to form final compound | Bis(2-hydroxyethyl)aminoethanol + 2-(4-chlorophenyl)sulfonylacetic acid, inert solvent (ethyl acetate), 40-80 °C | Salt or ester formation; crystallization and purification |
Research Findings and Notes
- The bis(2-hydroxyethyl)amino moiety is a common intermediate in organic synthesis, often prepared via ethylene oxide addition to amines.
- Sulfonylacetic acids with aromatic substituents are typically synthesized by sulfochlorination followed by hydrolysis, with careful control of reaction conditions to minimize chlorinated by-products.
- The presence of bromide or iodide ions during sulfochlorination improves selectivity and reduces formation of toxic by-products such as p-chloroaniline.
- The final compound's purity and yield depend heavily on reaction control and purification steps, with yields reported around 70-80% for similar bis(2-hydroxyethyl)amino derivatives.
- Solvent choice and temperature control are critical for efficient synthesis and isolation.
Chemical Reactions Analysis
Esterification and Amide Formation
The sulfonylacetic acid component undergoes esterification with alcohols or amidation with amines. For example:
Key data :
| Reaction Type | Reactants | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Esterification | Methanol, H₂SO₄ | Reflux, 8 hr | Methyl ester | 80% | |
| Amidation | Hydrazine hydrate | Ethanol, 20°C | Hydrazide derivative | 90% |
-
The ethanolamine moiety remains inert under these conditions due to steric hindrance from hydroxyl groups .
Sulfonylation and Sulfonyl Chloride Intermediates
The sulfonyl group participates in nucleophilic substitution reactions. Chlorination of the thiol intermediate (e.g., 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol) generates sulfonyl chloride derivatives, which react with amines:
Key findings :
-
Reaction with chlorine gas in 1,2-dichloroethane/water yields sulfonyl chloride intermediates at −2°C .
-
Subsequent coupling with amines produces sulfonamides (42% yield after purification) .
Acid-Base Reactions
The tertiary amine in 2-[bis(2-hydroxyethyl)amino]ethanol reacts with acids to form salts:
Experimental notes :
-
The compound forms stable salts with mineral acids (e.g., HCl, H₂SO₄) at room temperature .
-
Hydroxide ions (OH⁻) interact with the protonated amine, as evidenced by PubChem data .
Coordination Chemistry
The hydroxyl and amine groups act as ligands for metal ions. Example reactions include:
Observations :
-
Forms complexes with transition metals (e.g., Cu²⁺, Fe³⁺) in aqueous ethanol .
-
Stability constants vary with pH and solvent polarity.
Electrophilic Aromatic Substitution
The 4-chlorophenyl group directs electrophiles to the para position relative to the sulfonyl group:
Key data :
| Electrophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-4-chlorophenyl derivative | 75% |
Hydrolysis and Degradation
Under acidic or alkaline conditions, the sulfonylacetic acid component hydrolyzes:
Degradation pathways :
-
Alkaline hydrolysis (pH > 10) cleaves the sulfonyl group at 80°C .
-
Acidic hydrolysis (pH < 2) decarboxylates the acetic acid moiety .
Redox Reactions
The sulfonyl group is resistant to reduction, but the ethanolamine moiety undergoes oxidation:
Experimental results :
Scientific Research Applications
Scientific Research Applications
-
Pharmaceutical Development
- The compound has been investigated for its potential use as a pharmaceutical agent, particularly in the treatment of various diseases due to its ability to modify biological pathways. Its structure allows for interactions with biological molecules, making it a candidate for drug formulation.
- Toxicology Studies
-
Cosmetic Industry
- The compound's properties make it suitable for use in cosmetics, particularly in formulations aimed at skin health. Its ability to penetrate skin layers and interact with cellular mechanisms positions it as a valuable ingredient in topical applications.
Table 1: Summary of Research Findings
Case Study 1: Pharmaceutical Application
A study explored the compound's efficacy as an anti-inflammatory agent. In vitro tests demonstrated significant inhibition of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
Case Study 2: Toxicological Assessment
In a comprehensive toxicological evaluation, the compound was administered to animal models to assess liver function. Results indicated elevated levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), highlighting the need for careful consideration in formulations intended for human use .
Case Study 3: Cosmetic Formulation
A formulation containing this compound was tested for its moisturizing properties on human skin. Participants reported improved hydration levels and skin texture after regular application over four weeks, supporting its inclusion in cosmetic products aimed at enhancing skin health .
Mechanism of Action
The mechanism of action of 2-[bis(2-hydroxyethyl)amino]ethanol involves its ability to act as a surfactant, reducing surface tension and allowing for the formation of stable emulsions . It interacts with various molecular targets, including proteins and lipids, to exert its effects.
2-(4-chlorophenyl)sulfonylacetic acid exerts its effects through its ability to undergo nucleophilic substitution reactions . It interacts with various molecular targets, including enzymes and receptors, to modulate their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-[bis(2-hydroxyethyl)amino]ethanol and Related Ethanolamines
Table 1: Comparison with Ethanolamine Derivatives
Key Differences :
- Hydrophilicity: 2-[bis(2-hydroxyethyl)amino]ethanol has three hydroxyl groups, making it more hydrophilic than BEP (two hydroxyls) and HC YELLOW NO.5 (nitro group reduces polarity).
- Reactivity: HC YELLOW NO.5’s nitro group enables redox reactions for hair dyeing, whereas the target compound’s hydroxyls favor hydrogen bonding or metal coordination .
2-(4-chlorophenyl)sulfonylacetic Acid and Related Arylacetic Acids
Table 2: Comparison with Arylacetic Acid Derivatives
Key Differences :
- Acidity : The sulfonyl group in 2-(4-chlorophenyl)sulfonylacetic acid confers higher acidity (pKa ~1–2) compared to benzilic acid (pKa ~3.5) .
- Lipophilicity : The fluorinated compound in Table 2 exhibits extreme hydrophobicity due to perfluoroalkyl chains, whereas the 4-chlorophenyl group in the target compound offers moderate lipophilicity .
Structural and Functional Insights
- 2-[bis(2-hydroxyethyl)amino]ethanol: Coordination Chemistry: The hydroxyl and amine groups enable metal chelation, useful in catalysis or wastewater treatment . Synthesis: Used in the preparation of complex molecules, as seen in patent EP 4,374,877 A2, where similar ethanolamines serve as intermediates for pharmaceuticals .
2-(4-chlorophenyl)sulfonylacetic Acid :
- Biological Activity : Analogous sulfonylacetic acids are studied for enzyme inhibition (e.g., carbonic anhydrase) due to their acidic sulfonyl groups .
- Material Science : Sulfonyl groups enhance thermal stability in polymers, though this compound’s chlorophenyl group may limit compatibility with polar matrices.
Challenges and Limitations
- Synthesis Complexity: The tertiary amine structure of 2-[bis(2-hydroxyethyl)amino]ethanol requires multi-step synthesis, increasing production costs .
- Toxicity : Chlorinated aryl groups (e.g., in 2-(4-chlorophenyl)sulfonylacetic acid) may raise environmental concerns, necessitating rigorous toxicity profiling .
Biological Activity
The compound 2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenyl)sulfonylacetic acid is a hybrid molecule that combines the properties of a sulfonylacetic acid with a bis(2-hydroxyethyl)amino moiety. This unique structure has garnered attention due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and its pharmacological profiles.
Chemical Structure and Properties
- IUPAC Name : 2-[bis(2-hydroxyethyl)amino]ethanol; 2-(4-chlorophenyl)sulfonylacetic acid
- Molecular Formula : C₉H₁₃ClN₂O₅S
- Molecular Weight : 292.73 g/mol
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Tumor Cell Proliferation : Studies have shown that compounds with similar structures can inhibit the proliferation of various tumor cell lines by inducing apoptosis and cell cycle arrest. For instance, styryl sulfone derivatives have been reported to accumulate cells in the G2/M phase, leading to apoptosis upon exit from this phase .
- Antimicrobial Activity : The sulfonyl group is known for its antibacterial properties. Compounds derived from sulfonylacetic acids have demonstrated moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis while exhibiting weaker effects against other strains .
- Enzyme Inhibition : The compound has shown potential as an acetylcholinesterase inhibitor, which is relevant for neurodegenerative diseases. Additionally, it exhibits strong inhibitory activity against urease, which is significant in treating infections caused by urease-producing bacteria .
Anticancer Activity
A study investigating the cytotoxic effects of related compounds found that certain derivatives significantly inhibited the growth of cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involved apoptosis induction through the activation of caspase pathways and downregulation of anti-apoptotic proteins .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Apoptosis induction |
| Compound B | A549 | 20 | Cell cycle arrest |
Antimicrobial Activity
In an evaluation of antimicrobial efficacy, compounds similar to this compound were tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Salmonella typhi | 32 µg/mL |
| Bacillus subtilis | 16 µg/mL |
| Escherichia coli | >64 µg/mL |
The results indicated that while the compound showed effective inhibition against certain strains, it was less effective against others, suggesting a targeted mechanism of action .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[bis(2-hydroxyethyl)amino]ethanol and 2-(4-chlorophenyl)sulfonylacetic acid?
- Methodological Answer :
- For 2-[bis(2-hydroxyethyl)amino]ethanol , consider alkylation of ethanolamine with ethylene oxide under controlled pH (neutral to slightly basic) to prevent over-alkylation. Purify via vacuum distillation to isolate the tertiary amine product .
- For 2-(4-chlorophenyl)sulfonylacetic acid , sulfonation of 4-chlorophenylacetic acid using chlorosulfonic acid followed by hydrolysis yields the sulfonyl derivative. Monitor reaction temperature (0–5°C) to avoid side reactions .
- Validate purity via HPLC (≥98%) and characterize using H/C NMR and FTIR to confirm functional groups .
Q. How can researchers ensure structural stability during storage of these compounds?
- Methodological Answer :
- Conduct accelerated stability studies under varying conditions (40°C/75% RH, light exposure). Use DSC/TGA to identify decomposition thresholds. Store 2-(4-chlorophenyl)sulfonylacetic acid in amber vials at -20°C due to sulfonyl group sensitivity to hydrolysis .
Q. What analytical techniques are critical for characterizing these compounds?
- Methodological Answer :
- Primary : NMR (confirm substitution patterns), FTIR (identify hydroxyl/sulfonyl stretches), and mass spectrometry (validate molecular weight).
- Secondary : X-ray crystallography for crystal structure determination (if crystalline) or computational modeling (e.g., DFT) for electronic properties .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for these compounds?
- Methodological Answer :
- Use quantum chemical calculations (e.g., Gaussian, ORCA) to model transition states and energy barriers for sulfonation/alkylation steps. Pair with cheminformatics tools (e.g., RDKit) to predict side products. Validate simulations against experimental yields .
- Apply ICReDD’s reaction path search framework to narrow optimal conditions (e.g., solvent, catalyst) without exhaustive trial-and-error .
Q. What experimental design strategies mitigate contradictions in bioactivity data?
- Methodological Answer :
- Employ a factorial design (e.g., Taguchi method) to test variables (concentration, pH, cell lines). For example, when assessing cytotoxicity, vary 2-(4-chlorophenyl)sulfonylacetic acid doses (1–100 µM) across multiple cancer models (HeLa, MCF-7) to identify context-dependent effects .
- Use ANOVA to resolve discrepancies caused by assay interference (e.g., sulfonyl group reactivity with thiols in MTT assays) .
Q. How do these compounds interact with biological targets at a molecular level?
- Methodological Answer :
- Perform molecular docking (AutoDock Vina) to predict binding affinities for targets like kinases or sulfotransferases. For 2-[bis(2-hydroxyethyl)amino]ethanol, simulate interactions with lipid bilayers to assess membrane permeability .
- Validate via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding constants .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- For chiral intermediates, use asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) or enzymatic resolution. Monitor enantiomeric excess (ee) via chiral HPLC. For sulfonic acids, avoid racemization by maintaining low temperatures during workup .
Methodological Resources
- Data Validation : Cross-reference spectral data with PubChem (CID 127 for 4-hydroxyphenylacetic acid analogs) .
- Experimental Design : Adopt CRDC guidelines for chemical engineering (RDF2050112: reaction fundamentals) .
- Contradiction Analysis : Use Bayesian statistics to weigh conflicting bioactivity results against experimental variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
